molecular formula C12H7ClF3NO2 B1421308 Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate CAS No. 1133115-62-4

Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate

Cat. No. B1421308
M. Wt: 289.64 g/mol
InChI Key: PDSWVGRWFMQPLK-UHFFFAOYSA-N
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Description

“Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate” is a chemical compound with the molecular formula C12H7ClF3NO2 . It is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs .


Molecular Structure Analysis

The molecular structure of “Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate” is represented by the InChI code: 1S/C12H7ClF3NO2/c1-19-11(18)9-5-8(13)6-3-2-4-7(10(6)17-9)12(14,15)16/h2-5H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate” are not available, quinoline compounds are known to participate in various chemical reactions. For instance, they can undergo dehydrogenation reactions under certain conditions .


Physical And Chemical Properties Analysis

“Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate” has a low solubility in water . Its molecular weight is 289.64 .

Scientific Research Applications

Chemical Synthesis and Modifications

  • Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate derivatives have been utilized in regioselective SNAr reactions, allowing for the transformation into various substituted products. This showcases the compound's utility in creating diverse chemical structures under mild conditions (Zhao & Zhou, 2010).
  • Novel synthesis routes have been developed for the construction of quinoline-2-carboxylate derivatives, including those involving methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate. Such methodologies are valuable in the pharmaceutical industry for the creation of functional group-rich molecules (Wang et al., 2018).

Antimicrobial and Antifungal Properties

  • Derivatives of methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate have been investigated for their antimicrobial and antifungal activities. Notably, compounds synthesized through various reactions demonstrated significant activity against bacteria and fungi, indicating the potential of these derivatives in the development of new antimicrobial agents (Holla et al., 2006), (Holla et al., 2005).

Chemical Characterization and Molecular Structures

  • Advanced chemical characterization techniques have been employed to elucidate the molecular structures and properties of methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate derivatives. Such studies provide valuable insights into the compound's reactivity and potential applications in various scientific fields (Kovalenko et al., 2020), (Peng-cheng, 2011).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3NO2/c1-19-11(18)9-5-8(13)6-3-2-4-7(10(6)17-9)12(14,15)16/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSWVGRWFMQPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=CC=C2C(F)(F)F)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674831
Record name Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate

CAS RN

1133115-62-4
Record name Methyl 4-chloro-8-(trifluoromethyl)-2-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133115-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-8-(trifluoromethyl)quinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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